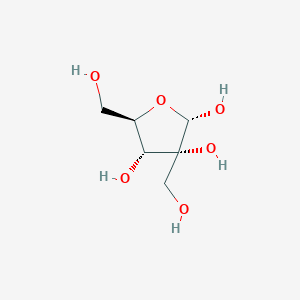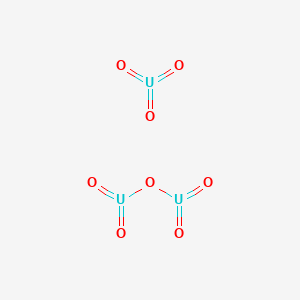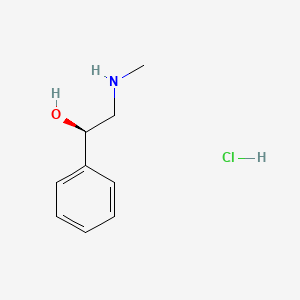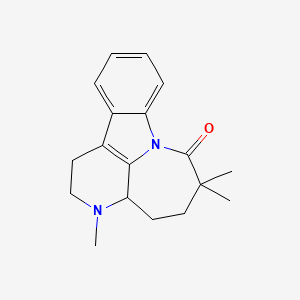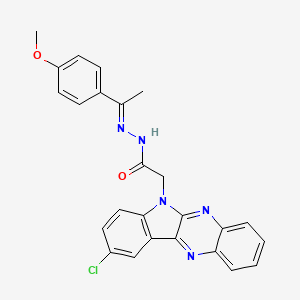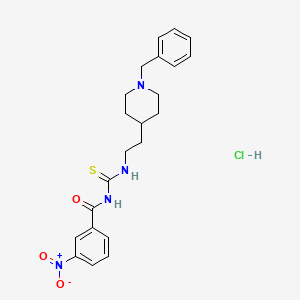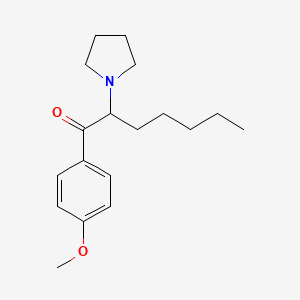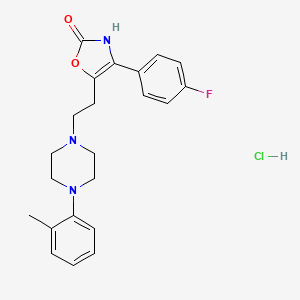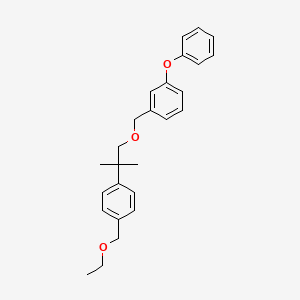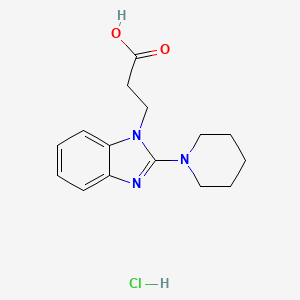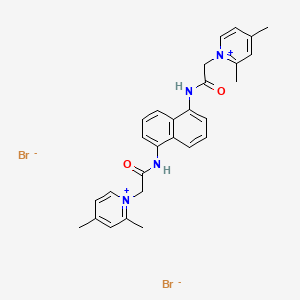
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to two pyridinium units through imino and carbonyl groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 1,5-naphthalenediamine with 2,4-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.
Catalyst: A brominating agent like N-bromosuccinimide (NBS) to introduce the bromide ions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromide ions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: Aqueous NaOH or NH3 at elevated temperatures.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene and pyridine derivatives.
Substitution: Formation of hydroxyl or amino-substituted pyridinium compounds.
Applications De Recherche Scientifique
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
DNA Intercalation: The planar naphthalene core can insert between DNA base pairs, disrupting the helical structure and affecting replication and transcription processes.
Enzyme Inhibition: The pyridinium units can interact with enzyme active sites, inhibiting their catalytic activity.
Cell Membrane Disruption: The compound can integrate into cell membranes, altering their permeability and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide
- 1,1’-(1,4-Phenylenebis(methylene))bis(2,4-dimethylpyridinium bromide)
- 1,1’-(1,5-Naphthylenebis(methylene))bis(pyridin-1-ium) dibromide
Uniqueness
This detailed article provides a comprehensive overview of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
102584-17-8 |
|---|---|
Formule moléculaire |
C28H30Br2N4O2 |
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
2-(2,4-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,4-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C28H28N4O2.2BrH/c1-19-11-13-31(21(3)15-19)17-27(33)29-25-9-5-8-24-23(25)7-6-10-26(24)30-28(34)18-32-14-12-20(2)16-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |
Clé InChI |
UTKRPWNAMQVETO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=C(C=C4)C)C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



